molecular formula C22H14Cl2N2O3 B5907769 4-(4-chlorobenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 6237-69-0

4-(4-chlorobenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5907769
CAS No.: 6237-69-0
M. Wt: 425.3 g/mol
InChI Key: ZWAAUTXRPQCQGQ-CZIZESTLSA-N
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Description

4-(4-chlorobenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones. This compound is characterized by its unique structure, which includes a pyrrolone core substituted with chlorobenzoyl, chlorophenyl, and pyridinyl groups. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The chlorobenzoyl and chlorophenyl groups are introduced through Friedel-Crafts acylation reactions, using reagents such as aluminum chloride as a catalyst.

    Hydroxylation: The hydroxyl group is introduced via selective oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Pyridinyl Substitution: The pyridinyl group is typically introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride for Friedel-Crafts reactions, palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various functionalized aromatic compounds.

Scientific Research Applications

4-(4-chlorobenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the inhibition of enzyme activity or modulation of receptor signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorobenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one: Similar in structure but with different substituents.

    4-(4-methylbenzoyl)-5-(3-methylphenyl)-3-hydroxy-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one: Similar core structure with methyl groups instead of chlorine.

    4-(4-fluorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one: Similar core structure with fluorine substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(4E)-5-(3-chlorophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N2O3/c23-15-9-7-13(8-10-15)20(27)18-19(14-4-3-5-16(24)12-14)26(22(29)21(18)28)17-6-1-2-11-25-17/h1-12,19,27H/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAAUTXRPQCQGQ-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00417598
Record name STK564538
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00417598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6237-69-0
Record name STK564538
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00417598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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